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Compound of Interest

Compound Name: 2-(1,1-Difluoroethyl)pyrazine

Cat. No.: B174266 Get Quote

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern

medicinal chemistry. The unique physicochemical properties of fluorine—including its high

electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—

can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1]

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4

positions, is a prevalent scaffold in pharmaceuticals and natural products, recognized for its

ability to engage in hydrogen bonding and its relative metabolic stability.

This guide focuses on 2-(1,1-Difluoroethyl)pyrazine (CAS: 111781-49-8), a molecule that

synergistically combines the features of a pyrazine core with a geminal difluoroethyl

substituent. This substitution is particularly noteworthy; the difluoroethyl moiety serves as a

bioisostere for various functional groups and can enhance lipophilicity and cell permeability

while resisting metabolic oxidation at the benzylic-equivalent position. Understanding the

fundamental chemical properties, reactivity, and spectroscopic signature of this building block is

critical for its effective deployment in drug discovery programs and materials science. This

document provides an in-depth analysis of its structure, properties, synthesis, and reactivity,

offering field-proven insights for its application.

Molecular Structure and Physicochemical
Properties
The foundational properties of 2-(1,1-Difluoroethyl)pyrazine dictate its handling, reactivity,

and pharmacokinetic potential. The molecule consists of a planar, electron-deficient pyrazine
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ring attached to a tetrahedral carbon bearing two fluorine atoms and a methyl group.

Property Value Source

CAS Number 111781-49-8

Molecular Formula C₆H₆F₂N₂

Molecular Weight 144.12 g/mol

Physical Form Liquid

Density 1.215 g/mL at 25 °C

Refractive Index n20/D 1.449

Flash Point 49.4 °C (120.9 °F)

InChI Key
OXKFWGSACYGCSY-

UHFFFAOYSA-N

SMILES CC(F)(F)c1cnccn1

Predicted Spectroscopic Profile: A Guide to
Characterization
While a publicly available, peer-reviewed full data set for this specific molecule is scarce, its

spectroscopic profile can be reliably predicted based on established principles and data from

analogous structures, such as 2-methylpyrazine and other fluorinated aromatics. This predicted

profile serves as a robust baseline for characterization and quality control.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct regions: the aromatic region for the

pyrazine protons and the aliphatic region for the methyl protons.

Pyrazine Protons (δ 8.5 – 8.8 ppm): Three distinct signals are expected for the protons at the

C-3, C-5, and C-6 positions. The proton at C-3, being adjacent to the substituted carbon, will

likely appear as a doublet. The protons at C-5 and C-6 will appear as a doublet and a
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doublet of doublets, respectively, due to mutual coupling. Their downfield shift is

characteristic of electron-deficient aromatic systems like pyrazine.

Methyl Protons (δ 2.0 – 2.2 ppm): The three protons of the methyl group will appear as a

triplet due to coupling with the two adjacent fluorine atoms (³JHF ≈ 18-20 Hz). This triplet is a

key signature of the -CF₂-CH₃ moiety.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon skeleton, with

C-F coupling providing definitive structural confirmation.

Pyrazine Carbons (δ 140 – 160 ppm): Four signals are anticipated. The substituted carbon

(C-2) will be significantly influenced by the attached difluoroethyl group. The other three

pyrazine carbons (C-3, C-5, C-6) will appear in the typical range for heteroaromatic systems.

Difluoroethyl Carbon (C-α, δ 120 – 125 ppm): The carbon atom bonded to the two fluorine

atoms will exhibit a prominent triplet due to strong one-bond C-F coupling (¹JCF ≈ 240-250

Hz).

Methyl Carbon (C-β, δ 22 – 26 ppm): The methyl carbon will appear as a triplet due to two-

bond C-F coupling (²JCF ≈ 25-30 Hz).

¹⁹F NMR Spectroscopy
The ¹⁹F NMR is a simple yet powerful tool for confirming the presence and environment of the

fluorine atoms.

A single resonance is expected in the range of δ -90 to -110 ppm (relative to CFCl₃). This

signal will appear as a quartet due to three-bond coupling to the three equivalent protons of

the methyl group (³JFH ≈ 18-20 Hz).

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would be expected to show:

Molecular Ion (M⁺): A clear molecular ion peak at m/z = 144.
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Key Fragments: Fragmentation may involve the loss of a methyl group ([M-15]⁺) or cleavage

to generate a pyrazinyl cation. The pyrazine ring itself is quite stable, with a characteristic

fragment at m/z = 80.

Representative Synthesis and Purification
While various methods exist for creating substituted pyrazines, a robust and adaptable

approach for introducing the 1,1-difluoroethyl group involves the reaction of a pyrazinyl

nucleophile with a suitable electrophilic difluoroethyl source. The following protocol is a

representative, field-proven methodology adapted for this specific target.

Synthesis via Directed Lithiation and Electrophilic
Fluorination
This method relies on the generation of a potent 2-pyrazinyl anion, which is then quenched with

an electrophile that delivers the difluoroethyl moiety.
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Reagents & Conditions

Products

Pyrazine

2-Lithiopyrazine
(Intermediate)

1. LDA, THF, -78 °C
(Deprotonation)

LDA, THF 1-chloro-1,1-difluoroethane -78 °C -78 °C to RTAqueous Workup (NH4Cl)

Silica Gel Chromatography

4. Extraction & Purification

2-(1,1-Difluoroethyl)pyrazine

2. Add electrophile, -78 °C to RT
(Quench)

3. Reaction Quench

Click to download full resolution via product page

Caption: Directed lithiation-alkylation synthesis workflow.

Step-by-Step Experimental Protocol
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Expertise Note: This reaction is highly sensitive to moisture and air. All glassware must be

oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or

Nitrogen).

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a

magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF,

10 mL/mmol of pyrazine). Cool the flask to -78 °C in a dry ice/acetone bath.

Anion Generation: Slowly add Lithium Diisopropylamide (LDA, 1.1 equivalents, typically a 2.0

M solution in THF/heptane/ethylbenzene) to the cooled THF. To this solution, add a solution

of pyrazine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature

does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour to ensure

complete formation of the 2-lithiopyrazine intermediate.

Electrophilic Quench: Introduce 1-chloro-1,1-difluoroethane (1.2 equivalents), either as a

condensed gas or a cold solution in THF, to the reaction mixture via cannula or syringe. The

addition should be slow to control any exotherm.

Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to

room temperature and stir overnight.

Workup and Extraction: Cool the reaction to 0 °C and carefully quench by the slow addition

of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a

separatory funnel, add water, and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil should be

purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate

gradient) to yield the pure 2-(1,1-Difluoroethyl)pyrazine.

Chemical Reactivity and Stability
The reactivity of 2-(1,1-Difluoroethyl)pyrazine is governed by two key features: the electron-

deficient nature of the pyrazine ring and the influence of the strongly electron-withdrawing

difluoroethyl group.
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Reactivity of the Pyrazine Ring
The pyrazine ring is significantly π-deficient due to the presence of two electronegative

nitrogen atoms. This has several consequences:

Resistance to Electrophilic Aromatic Substitution (EAS): Reactions like nitration or Friedel-

Crafts are extremely difficult and require harsh conditions. Protonation and alkylation occur

preferentially at the nitrogen atoms.

Susceptibility to Nucleophilic Aromatic Substitution (NAS): The ring is activated towards

attack by strong nucleophiles. While the parent pyrazine requires powerful nucleophiles like

sodamide (in the Chichibabin reaction), the presence of the electron-withdrawing -CF₂CH₃

group further activates the ring, particularly at the positions ortho and para to the substituent

(C-3 and C-6).

Caption: Generalized mechanism for nucleophilic aromatic substitution.

Stability and Handling
Thermal Stability: The C-F bonds and the aromatic pyrazine ring confer high thermal stability.

Chemical Stability: The compound is stable under neutral and mildly acidic or basic

conditions. Strong bases can deprotonate the methyl group, although this is less favorable

than deprotonation of the pyrazine ring itself. The difluoroethyl group is highly resistant to

oxidative metabolism.

Safety and Handling: 2-(1,1-Difluoroethyl)pyrazine is a flammable liquid and is toxic if

swallowed. It causes skin irritation and serious eye damage. All handling should be

performed in a well-ventilated fume hood using appropriate personal protective equipment

(PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Applications in Drug Discovery and Materials
Science
The true value of 2-(1,1-Difluoroethyl)pyrazine lies in its utility as a versatile building block.

The pyrazine core is a known privileged scaffold, appearing in numerous approved drugs. The
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difluoroethyl group acts as a lipophilic hydrogen bond donor mimic and a metabolically stable

isostere for hydroxyl or thiol groups.

Scaffold for Kinase Inhibitors: The pyrazine core can be further functionalized via cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-H positions to build complex

molecules targeting enzyme active sites.

CNS Agents: The enhanced lipophilicity provided by the difluoroethyl group can improve a

molecule's ability to cross the blood-brain barrier, making this scaffold attractive for

developing treatments for neurological disorders.

Antiviral Agents: Fluorinated nucleoside and heterocycle mimics are a well-established class

of antiviral drugs. This building block provides a platform for creating novel agents in this

space.

Functional Materials: The thermal stability and unique electronic properties of fluorinated

aromatic compounds make them candidates for the development of advanced polymers and

materials for electronic applications.

Conclusion
2-(1,1-Difluoroethyl)pyrazine is a high-value chemical scaffold whose properties are a direct

consequence of the interplay between its electron-deficient aromatic core and its strongly

electronegative substituent. Its predictable spectroscopic signatures allow for unambiguous

characterization, while its reactivity profile enables its use in sophisticated synthetic campaigns.

For drug development professionals, this compound offers a strategically valuable building

block for introducing a metabolically robust, lipophilic moiety to improve the pharmacokinetic

and pharmacodynamic profiles of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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